N-(2-bromophenyl)-N-(methylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-bromophenyl)-N-(methylsulfonyl)glycine is a useful research compound. Its molecular formula is C9H10BrNO4S and its molecular weight is 308.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Transformations and Synthesis
N-(2-bromophenyl)-N-(methylsulfonyl)glycine finds application in chemical transformations. For instance, it has been used in the N-chemoselective arylsulfonylation of amino acid esters like L-tyrosine and D-(4-hydroxyphenyl)glycine methyl esters. This process allows for the direct transformation of these esters into 2-arylsulfonamido esters without protecting the phenolic hydroxy group, achieving good yields and chemoselectivity without racemization (Penso et al., 2003).
Biological Occurrence and Studies
In biological research, derivatives of 2-phenylglycine, such as N-carbamoyl-dl-2-(p-hydroxyphenyl)glycine, have been isolated from plants like broad beans. This compound's occurrence in plants and its potential transformations under specific conditions have been subjects of study (Eagles et al., 1971).
Environmental and Ecological Research
This compound has also been studied in environmental contexts. Its behavior in sewage treatment plants, for instance, has been investigated to understand the fate of such compounds in municipal sewage systems (Krause & Schöler, 2000). Additionally, the uptake of organic nitrogen, including glycine derivatives, by agriculturally important plant species in fields has been a subject of ecological research (Näsholm et al., 2000).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, this compound derivatives have been explored for their potential as drug candidates. For example, N-sulfonyl derivatives have been synthesized and characterized as antagonists at the glycine-site of NMDA and AMPA receptors (Hays et al., 1993).
Properties
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-16(14,15)11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYURAJHZZPYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.